3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione
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Overview
Description
3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Scientific Research Applications
3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
Future Directions
Preparation Methods
The synthesis of 3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione involves multiple steps, typically starting with the preparation of the purine core. The synthetic route may include:
Cyclization Reactions: Formation of the purine ring system through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the methyl, piperazinyl, and phenylpropyl groups via nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce production costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Comparison with Similar Compounds
3-Methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione can be compared with other similar compounds, such as:
3-Methyl-8-(piperazin-1-yl)-7-(thietan-3-yl)-1-ethyl-1H-purine-2,6(3H,7H)-dione: Another purine derivative with different substituents, exhibiting distinct biological activities.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: A compound with a piperazine moiety, showing antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(3-phenylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O2/c1-17(2)16-27-12-14-28(15-13-27)22-24-20-19(21(30)25-23(31)26(20)3)29(22)11-7-10-18-8-5-4-6-9-18/h4-6,8-9,17H,7,10-16H2,1-3H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAWVPCLYNVVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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